Antho-rwamide II

概要

説明

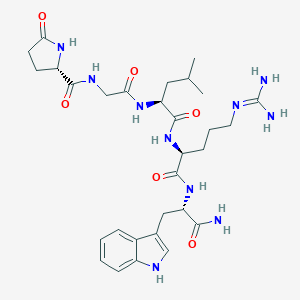

Antho-rwamide II is a neuropeptide isolated from sea anemones, specifically from species such as Anthopleura elegantissima. It is known for its ability to induce contractions in the endothelial muscles of sea anemones and plays a role in neurotransmission. The compound has the chemical structure <Glu-Gly-Leu-Arg-Trp-NH2 and is part of a group of neuropeptides that include Antho-rwamide I and Antho-rfamide .

準備方法

Antho-rwamide II can be synthesized using solid-phase peptide synthesis, a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .

化学反応の分析

Antho-rwamide II undergoes various chemical reactions, including:

Oxidation: The tryptophan residue in this compound can be oxidized under certain conditions, leading to the formation of oxindole derivatives.

Reduction: The peptide can be reduced using reducing agents such as dithiothreitol, which can break disulfide bonds if present.

科学的研究の応用

Antho-rwamide II has several scientific research applications:

Neuroscience: It is used to study the function of neuropeptides in the nervous system of invertebrates, particularly in sea anemones.

Pharmacology: The compound is investigated for its potential as a neuromodulator or neurotransmitter in various biological systems.

Muscle Physiology: Researchers use this compound to understand the mechanisms of muscle contraction and relaxation in sea anemones

作用機序

Antho-rwamide II exerts its effects by binding to specific receptors on the surface of muscle cells, leading to the activation of intracellular signaling pathways. This binding triggers a cascade of events that result in muscle contraction. The exact molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular calcium release .

類似化合物との比較

Antho-rwamide II is similar to other neuropeptides such as Antho-rwamide I and Antho-rfamide. it is more potent in inducing muscle contractions compared to Antho-rwamide I. Unlike Antho-rfamide, which affects multiple conducting systems in sea anemones, this compound primarily acts on endodermal muscles without exciting electrical activity in known conducting systems .

Similar Compounds

- Antho-rwamide I

- Antho-rfamide

- L-3-phenyllactyl-Leu-Arg-Asn-NH2 (Antho-rnamide)

生物活性

Antho-Rwamide II, a neuropeptide derived from sea anemones, has garnered attention due to its significant biological activities, particularly in neuromuscular modulation. This article presents a detailed examination of the biological activity of this compound, including its effects on muscle contractions in sea anemones and potential implications for neurobiology.

Structure and Classification

This compound is characterized by the amino acid sequence . It belongs to a class of neuropeptides known as Antho-RWamides, which are primarily found in cnidarians, specifically within the Anthozoa class. These neuropeptides play crucial roles in modulating various physiological processes, including muscle contractions and neurotransmission.

Research indicates that this compound acts directly on endodermal muscles rather than through electrical excitation of nerve systems. A study demonstrated that isolated muscle preparations from several species of sea anemones contracted in response to this compound at concentrations as low as mol/l, indicating its potency compared to other neuropeptides like Antho-RWamide I .

Table 1: Comparative Potency of Neuropeptides

| Neuropeptide | Species Tested | Threshold Concentration (mol/l) | Effect on Muscle Contraction |

|---|---|---|---|

| Antho-RWamide I | Multiple Sea Anemones | Slow contractions | |

| This compound | Protanthea simplex | Stronger contractions | |

| Antho-RFamide | Various | Not specified | Variable |

Biological Studies and Findings

- Muscle Contraction Studies : In controlled experiments, both Antho-RWamide I and II induced slow contractions in endodermal muscles across different sea anemone species. However, only this compound was effective in evoking contractions in the body wall muscles of Protanthea simplex, highlighting its unique functionality .

- Ultrastructural Localization : Immunogold labeling techniques revealed the presence of Antho-Rwamide-like materials within the granular vesicles of neurons associated with muscle tissues. This suggests that these neuropeptides are synthesized and stored in neurons, ready to be released upon stimulation .

- Comparative Genomics : A comparative study of neuropeptide genes across various cnidarian species indicated that Antho-RWamides are evolutionarily conserved, suggesting their fundamental role in the neuromuscular systems of these organisms .

Case Studies

- Case Study 1 : In a study involving Calliactis parasitica, researchers observed that application of isolated sphincter muscle preparations resulted in significant contraction responses to this compound. This study emphasized the direct action of the peptide on muscle cells rather than through intermediary neural pathways .

- Case Study 2 : Another investigation focused on the effects of both Antho-RWamides on tentacle contractions. The results showed that these neuropeptides modulated spontaneous contractions effectively, which may have implications for understanding feeding behaviors in sea anemones .

特性

IUPAC Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N10O6/c1-16(2)12-23(38-25(42)15-36-27(44)21-9-10-24(41)37-21)29(46)39-20(8-5-11-34-30(32)33)28(45)40-22(26(31)43)13-17-14-35-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-23,35H,5,8-13,15H2,1-2H3,(H2,31,43)(H,36,44)(H,37,41)(H,38,42)(H,39,46)(H,40,45)(H4,32,33,34)/t20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGGTSBRFZJEKO-MLCQCVOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152262 | |

| Record name | Antho-rwamide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118904-15-7 | |

| Record name | Antho-rwamide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118904157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antho-rwamide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。